molecular formula C12H9NO B1298859 4-(Pyridin-4-yl)benzaldehyde CAS No. 99163-12-9

4-(Pyridin-4-yl)benzaldehyde

Cat. No. B1298859
Key on ui cas rn: 99163-12-9
M. Wt: 183.21 g/mol
InChI Key: MBJXDIYHLGBQOT-UHFFFAOYSA-N
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Patent
US05607953

Procedure details

A solution of 6.93 g of 4-bromobenzaldehyde dimethyl acetal in 40 ml of tetrahydrofuran was dropwise added to a mixture comprising 0.80 g of magnesium powder, a catalytic amount of iodine and 10 ml of tetrahydrofuran under stirring at a temperature in the bulk of 40° to 50° C. in a nitrogen atmosphere to prepare a Grignard reagent. This Grignard reagent was dropwise added to a solution of 4.46 g of 4-bromopyridine and 0.4 g of bis(1,3-diphenylphosphinopropane)nickel (II) chloride in 100 ml of tetrahydrofuran at a room temperature in a nitrogen atmosphere. The obtained mixture was refluxed for 4 hours and allowed to cool to a room temperature, followed by the addition of water. The obtained mixture was distilled to remove the tetrahydrofuran. Ethyl acetate was added to the residue. The obtained mixture was extracted with dilute hydrochloric acid thrice. The extracts were combined, allowed to stand for a short time, made alkaline with concentrated aqueous ammonia and extracted with chloroform. The extract was dried over anhydrous magnesium sulfate and distilled to remove the solvent. The residue was purified by silica gel column chromatography (solvent: chloroform/methanol) to obtain 3.28 g of the title compound as a pale yellow crystal (yield: 64%).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.93 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4.46 g
Type
reactant
Reaction Step Five
[Compound]
Name
bis(1,3-diphenylphosphinopropane)nickel (II) chloride
Quantity
0.4 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
64%

Identifiers

REACTION_CXSMILES
CO[CH:3]([O:11]C)[C:4]1[CH:9]=[CH:8][C:7](Br)=[CH:6][CH:5]=1.[Mg].II.Br[C:17]1[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=1>O1CCCC1.O>[N:20]1[CH:21]=[CH:22][C:17]([C:7]2[CH:6]=[CH:5][C:4]([CH:3]=[O:11])=[CH:9][CH:8]=2)=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.93 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)Br)OC
Name
Quantity
0.8 g
Type
reactant
Smiles
[Mg]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.46 g
Type
reactant
Smiles
BrC1=CC=NC=C1
Name
bis(1,3-diphenylphosphinopropane)nickel (II) chloride
Quantity
0.4 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The obtained mixture was refluxed for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
The obtained mixture was distilled
CUSTOM
Type
CUSTOM
Details
to remove the tetrahydrofuran
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The obtained mixture was extracted with dilute hydrochloric acid thrice
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (solvent: chloroform/methanol)

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.28 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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